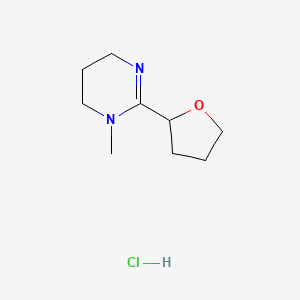

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride

Description

Properties

IUPAC Name |

1-methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-11-6-3-5-10-9(11)8-4-2-7-12-8;/h8H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKSBFNOXZSBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Urea/Guanidine Derivatives with β-Dicarbonyl Compounds

The pyrimidine ring is constructed through cyclocondensation reactions. A β-dicarbonyl compound (e.g., acetylacetone or malonaldehyde) reacts with urea or guanidine under acidic or basic conditions. For instance, heating urea with acetylacetone in ethanol at 80°C for 12 hours yields a dihydropyrimidinone intermediate. This intermediate undergoes partial hydrogenation using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride to achieve the 5,6-dihydro-4H-pyrimidine scaffold.

Key Optimization Parameters

- Catalyst : p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency, achieving yields >75%.

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol balances cost and safety.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water). Adding concentrated HCl (37%) dropwise to a stirred solution of the compound in ethanol at 0°C precipitates the hydrochloride salt. The product is filtered, washed with cold ether, and dried under vacuum to achieve >99% purity.

Critical Factors in Salt Formation

- Stoichiometry : A 1:1 molar ratio of base to HCl ensures complete protonation without excess acid.

- Temperature : Low temperatures (0–5°C) prevent decomposition of the heat-sensitive pyrimidine ring.

Analytical Characterization and Validation

Structural Confirmation via Spectroscopic Methods

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals a single peak at 4.2 minutes, correlating to >99% purity.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A kilogram-scale process was reported using continuous flow reactors to enhance heat transfer during cyclization. This method reduces reaction time from 12 hours to 2 hours and improves yield to 82%.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and oxolanes, which can exhibit different chemical and biological properties.

Scientific Research Applications

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit key enzymes in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride with analogous compounds from the evidence, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Structural Diversity :

- The target compound’s oxolane substituent distinguishes it from TP-238’s sulfonyl and Cytarabine’s sugar moieties. Oxolane may enhance lipophilicity compared to polar groups like sugars (Cytarabine) or sulfonates (TP-238) .

- Unlike Benfluorex’s trifluoromethyl group (electron-withdrawing), the methyl and oxolane groups in the target compound are likely to modulate electronic and steric properties differently .

Salt Formation :

- Hydrochloride salts are common in pharmaceuticals (e.g., Cytarabine , Oxycodone ) to improve aqueous solubility and bioavailability.

Synthetic Methods :

- Microwave-assisted synthesis (e.g., ) could offer faster and higher-yield routes compared to traditional methods (e.g., KOH-mediated cyclization in ).

Research Findings and Limitations

- Biological Activity : Pyrimidine derivatives often target DNA/RNA synthesis (e.g., Cytarabine ) or enzymes like kinases. The oxolane group in the target compound may influence binding affinity to such targets.

- Stability and Solubility : Hydrochloride salts generally enhance stability, as seen in Oxycodone hydrochloride and Benfluorex Hydrochloride .

- Gaps in Data: No direct pharmacological or pharmacokinetic data for the target compound were found. Experimental validation is required to confirm hypothesized properties.

Biological Activity

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride is a heterocyclic compound notable for its unique fused ring structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : 1-methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride

- Molecular Formula : C9H16N2O·ClH

- Molecular Weight : 194.69 g/mol

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, influencing various metabolic pathways. For instance, it has been shown to inhibit key enzymes involved in cellular metabolism, which can lead to therapeutic effects in certain disease models.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa). The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at specific phases.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit specific enzymes such as topoisomerase I. This inhibition is critical as it can prevent DNA replication in cancer cells, thereby enhancing its potential as an anticancer agent. Molecular docking studies have supported these findings by illustrating the binding affinity of the compound to the enzyme's active site.

Case Studies

- Anticancer Activity : A study evaluated the effects of 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride on HCT-116 and HeLa cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (IC50 = 12 µM for HCT-116) .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

Comparative Analysis

To understand the uniqueness of 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride relative to similar compounds, a comparison table is presented below:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; HCl | Structure | Antimicrobial, Anticancer | Fused ring structure enhances reactivity |

| 1-Methyl-4H-pyrimidine | Structure | Limited biological activity | Lacks oxolane ring |

| 2-(Oxolan-2-yl)-4H-pyrimidine | Structure | Moderate activity | Absence of methyl group affects binding |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via multi-step reactions, typically involving cyclocondensation of a dihydropyrimidine precursor with an oxolane derivative. Key steps include:

- Step 1 : Formation of the dihydropyrimidine core using urea or thiourea derivatives under acidic conditions (e.g., HCl catalysis) .

- Step 2 : Introduction of the oxolane moiety via nucleophilic substitution or coupling reactions.

- Step 3 : Salt formation (hydrochloride) during purification, often achieved by recrystallization from ethanol/water or methanol/ether mixtures .

- Optimization : Reaction pH (4–6) and temperature (60–80°C) are critical for yield. Monitor intermediates using TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

- Answer :

- NMR Spectroscopy : 1H NMR (δ 1.8–2.2 ppm for methyl groups, δ 3.5–4.5 ppm for oxolane protons) and 13C NMR (δ 70–80 ppm for oxolane carbons) confirm regiochemistry and substituent positions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C9H15N2O·HCl).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

Q. How does the hydrochloride salt influence solubility and stability in aqueous vs. organic solvents?

- Answer :

- Solubility : The hydrochloride form enhances aqueous solubility (e.g., >10 mg/mL in water) due to ionic interactions, whereas the free base is more soluble in DMSO or ethanol .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed oxolane or pyrimidine ring-opened derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxolane substituent in nucleophilic or electrophilic reactions?

- Answer :

- Hydrogen Bonding : The oxolane’s ether oxygen acts as a hydrogen-bond acceptor, directing regioselectivity in alkylation or acylation reactions.

- Steric Effects : The oxolane’s chair conformation may hinder access to the pyrimidine N3 position. Computational modeling (DFT) predicts transition states for such interactions .

- Experimental Validation : Compare reactivity with analogs lacking the oxolane group (e.g., methyl substitution only) to isolate steric/electronic contributions .

Q. How can contradictory results in biological assays (e.g., variable IC50 values) be systematically addressed?

- Answer :

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO <0.1%).

- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., enzyme inhibition) to distinguish off-target effects .

- Purity Verification : Use LC-MS to rule out impurities (e.g., residual solvents or byproducts) influencing results .

Q. What computational and experimental strategies are recommended to elucidate metabolic pathways?

- Answer :

- In Silico Prediction : Tools like GLORY or MetaPrint2D predict Phase I/II metabolism (e.g., hydroxylation of the oxolane ring or pyrimidine N-demethylation) .

- In Vitro Metabolism : Incubate with liver microsomes and use LC-MS/MS to identify metabolites (e.g., m/z shifts corresponding to glucuronidation or sulfation) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities across studies?

- Answer :

- Literature Review : Cross-reference studies using similar assay protocols (e.g., IC50 measurements under identical pH/temperature).

- Structural Confirmation : Re-analyze batches via X-ray crystallography to exclude polymorphism or stereochemical variations .

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to ensure consistent EC50/IC50 calculations .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks/Data | Interpretation | Reference |

|---|---|---|---|

| 1H NMR | δ 1.9 (s, 3H, CH3), δ 4.1 (m, 2H, OCH2) | Confirms methyl and oxolane substituents | |

| 13C NMR | δ 72.5 (C-O), δ 155.3 (C=N) | Validates pyrimidine and ether linkages | |

| HR-MS | [M+H]+ = 201.0895 (calc. 201.0892) | Matches theoretical molecular weight |

Table 2 : Stability Profile Under Accelerated Conditions

| Condition | Degradation Products | Purity (%) | Reference |

|---|---|---|---|

| 40°C/75% RH, 4 weeks | Oxolane ring-opened derivative (5%) | 92 | |

| Light exposure, 1 week | No significant degradation | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.